molecular formula C16H13N3O2S B2647700 N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286726-24-6

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2647700
CAS No.: 1286726-24-6
M. Wt: 311.36
InChI Key: ZKWXCKOBAVYMDU-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyanophenyl group, a thiophene ring, and an azetidine core, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or azetidinones.

    Introduction of the Thiophene Group: The thiophene ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.

    Attachment of the Cyanophenyl Group: The cyanophenyl group is incorporated through nucleophilic substitution reactions, where a suitable cyanophenyl halide reacts with the azetidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanophenyl group can be reduced to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the cyanophenyl group can produce a phenylamine derivative.

Scientific Research Applications

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)-1-(furan-2-carbonyl)azetidine-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-cyanophenyl)-1-(pyrrole-2-carbonyl)azetidine-3-carboxamide: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c17-8-11-4-1-2-5-13(11)18-15(20)12-9-19(10-12)16(21)14-6-3-7-22-14/h1-7,12H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWXCKOBAVYMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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